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Compound of Interest

Compound Name: Darbufelone

Cat. No.: B10801076 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
Darbufelone, also known as CI-1004, is a potent and selective dual inhibitor of

cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). This technical guide provides a

comprehensive overview of the synthesis, chemical properties, and mechanism of action of

Darbufelone. Detailed experimental protocols for its synthesis and key biological assays are

presented, along with a summary of its quantitative biological data. Furthermore, signaling

pathways and experimental workflows are visually represented through diagrams to facilitate a

deeper understanding of its function and application in research and drug development.

Chemical Properties
Darbufelone is a synthetic, non-steroidal anti-inflammatory drug (NSAID). Its fundamental

chemical and physical properties are summarized in the table below.
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Property Value Reference

IUPAC Name

(5Z)-2-amino-5-[(3,5-di-tert-

butyl-4-

hydroxyphenyl)methylidene]-1,

3-thiazol-4-one

[1]

Synonyms CI-1004, PD-136095-0073 [1][2]

Molecular Formula C₁₈H₂₄N₂O₂S [1][3]

Molecular Weight 332.46 g/mol

Appearance Crystals (free base)

Melting Point 277-279 °C (free base)

Formulation

Often used as Darbufelone

mesylate for improved

solubility and stability.

Synthesis
The synthesis of Darbufelone is achieved through a condensation reaction. The process

involves the reaction of 3,5-bis(tert-butyl)-4-hydroxybenzaldehyde with 2-iminothiazolidin-4-

one.

Reactants

Reaction Product Optional Mesylate Formation
3,5-bis(tert-butyl)-4-

hydroxybenzaldehyde (I)

Condensation Reaction
in Refluxing Acetic Acid

2-iminothiazolidin-4-one (II)

Darbufelone (III) Methanesulfonic Acid
in THF

Treatment with Darbufelone Mesylate

Click to download full resolution via product page

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 11 Tech Support

https://www.assaygenie.com/content/BN%20Technical%20Manuals/BN00777.pdf
https://www.assaygenie.com/content/BN%20Technical%20Manuals/BN00777.pdf
https://www.drugfuture.com/synth/syndata.aspx?ID=177228
https://www.assaygenie.com/content/BN%20Technical%20Manuals/BN00777.pdf
https://file.glpbio.com/quotepdf/product.php?token=5cmHHcFE3AR7DEURasaKMG-Aff9QmHD2vW41qDKdd2hsOcQoLyH_wVzZIGZMZz5axGb6duc3uxI9UOtJjLichtQ8MhJOIS-ZSkgVaNwWoqDe1kJQRTh4xM-x4WgtyVV4_W8UDYqGEBHLh
https://www.benchchem.com/product/b10801076?utm_src=pdf-body
https://www.benchchem.com/product/b10801076?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10801076?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Fig. 1: Synthesis workflow for Darbufelone and its mesylate salt.

Experimental Protocol: Synthesis of Darbufelone
The following protocol is a generalized procedure based on available literature.

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 3,5-

bis(tert-butyl)-4-hydroxybenzaldehyde (I) and 2-iminothiazolidin-4-one (II) in glacial acetic

acid.

Reaction: Heat the mixture to reflux and maintain for a period sufficient to complete the

reaction, typically monitored by thin-layer chromatography (TLC).

Isolation: After completion, cool the reaction mixture. The product, Darbufelone (III), may

precipitate out of the solution. Collect the solid by filtration.

Purification: Wash the collected solid with a suitable solvent (e.g., cold acetic acid or water)

to remove impurities. Further purification can be achieved by recrystallization from an

appropriate solvent system.

Mesylate Salt Formation (Optional): To prepare Darbufelone mesylate, treat the purified

Darbufelone free base with methanesulfonic acid in a solvent such as tetrahydrofuran

(THF). The resulting salt can then be isolated by filtration.

Mechanism of Action & Signaling Pathways
Darbufelone exhibits its anti-inflammatory and anti-neoplastic effects through a multi-targeted

mechanism.

Dual Inhibition of COX and 5-LOX
Darbufelone is a dual inhibitor of the cyclooxygenase (COX) and 5-lipoxygenase (5-LOX)

pathways, which are critical in the metabolism of arachidonic acid to pro-inflammatory

prostaglandins and leukotrienes, respectively. It shows a significant selectivity for COX-2 over

COX-1, which may contribute to a reduced risk of gastrointestinal side effects compared to

non-selective NSAIDs.
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Fig. 2: Darbufelone's inhibition of the Arachidonic Acid Pathway.

Induction of Apoptosis in Cancer Cells
In addition to its anti-inflammatory properties, Darbufelone has been shown to induce growth

inhibition and apoptosis in non-small cell lung cancer cell lines. This is achieved through the

upregulation of the cyclin-dependent kinase inhibitor p27, leading to cell cycle arrest at the

G0/G1 phase, and the activation of caspase-8 and caspase-3, key executioners of apoptosis.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 11 Tech Support

https://www.benchchem.com/product/b10801076?utm_src=pdf-body-img
https://www.benchchem.com/product/b10801076?utm_src=pdf-body
https://www.benchchem.com/product/b10801076?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10801076?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Darbufelone

p27 Upregulation Caspase-8 Activation

G0/G1 Cell Cycle Arrest

Cell Proliferation

Inhibits

Caspase-3 Activation

Apoptosis

Click to download full resolution via product page

Fig. 3: Apoptotic pathway induced by Darbufelone in cancer cells.

Quantitative Biological Data
The biological activity of Darbufelone has been quantified in various in vitro and in vivo

models.

Enzyme Inhibition
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Target Parameter Value Reference

Prostaglandin H

Synthase-1 (PGHS-1 /

COX-1)

IC₅₀ 20 µM

Prostaglandin H

Synthase-2 (PGHS-2 /

COX-2)

IC₅₀ 0.19 µM

Prostaglandin H

Synthase-2 (PGHS-2 /

COX-2)

Kᵢ
10 ± 5 µM

(noncompetitive)

Prostaglandin H

Synthase-2 (PGHS-2 /

COX-2)

Kₔ 0.98 ± 0.03 µM

5-Lipoxygenase (in

leukocytes)
IC₅₀ 1.1 µM

Anti-proliferative Activity against Non-Small Cell Lung
Cancer (NSCLC) Cell Lines

Cell Line Subtype IC₅₀ (72h treatment) Reference

A549 Adenocarcinoma 20 ± 3.6 µM

H520
Squamous Cell

Carcinoma
21 ± 1.8 µM

H460 Large Cell Carcinoma 15 ± 2.7 µM

In Vivo Anti-inflammatory and Anti-tumor Activity
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Model Parameter Dose Effect Reference

Lewis Lung

Carcinoma

(mice)

Tumor Weight

Reduction
80 mg/kg/day 30.2% reduction

Carrageenan-

induced Edema

(rats)

ED₄₀ 1.1 mg/kg p.o. -

Adjuvant-induced

Edema (rats)
ED₄₀ 0.4 mg/kg p.o. -

Adjuvant-induced

Polyarthritis

(rats)

ED₄₀ 1.6 mg/kg p.o. -

Streptococcal

Cell Wall-

induced Arthritis

(rats)

ED₅₀ 1.2 mg/kg p.o. -

Pharmacokinetics in Healthy Volunteers (Single Dose)
Parameter Dose Range Value Range Reference

Cₘₐₓ 1 - 100 mg 0.02 - 1.0 mg/L

AUC(0-∞) 1 - 100 mg 1.8 - 131 mg·h/L

tₘₐₓ 1 - 100 mg 2.8 - 8.0 h

t₁/₂ 1 - 100 mg 95.6 - 139 h

Apparent Oral

Clearance
1 - 100 mg 10.8 - 13.1 mL/min

Volume of Distribution 1 - 100 mg 104 - 115 L

Key Experimental Protocols
COX Inhibition Assay (Fluorometric)
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This protocol is based on commercially available kits and measures the peroxidase activity of

COX.

Reagent Preparation: Prepare assay buffer, COX probe, cofactor, and human recombinant

COX-2 enzyme according to the manufacturer's instructions. Dissolve Darbufelone in a

suitable solvent (e.g., DMSO) to create a stock solution.

Assay Plate Setup: In a 96-well white opaque plate, add assay buffer to all wells. Add the

Darbufelone solution at various concentrations to the test wells. Include wells for "Enzyme

Control" (no inhibitor) and "Inhibitor Control" (a known COX-2 inhibitor like Celecoxib).

Enzyme Addition: Add the diluted COX-2 enzyme solution to all wells except the blank.

Reaction Initiation: Prepare a solution of arachidonic acid. Use a multi-channel pipette to add

the arachidonic acid solution to all wells simultaneously to start the reaction.

Measurement: Immediately measure the fluorescence (Ex/Em = 535/587 nm) in a kinetic

mode for 5-10 minutes at 25°C.

Data Analysis: Calculate the rate of reaction for each well. Determine the percent inhibition

for each concentration of Darbufelone and calculate the IC₅₀ value.

5-LOX Inhibition Assay (Spectrophotometric)
This protocol measures the conversion of a substrate by 5-LOX.

Reagent Preparation: Prepare a suitable buffer (e.g., phosphate buffer, pH 8.0). Prepare a

solution of 5-lipoxygenase and a substrate solution (e.g., linoleic acid or arachidonic acid).

Dissolve Darbufelone in an appropriate solvent.

Reaction Mixture: In a cuvette or 96-well plate, combine the buffer, 5-LOX enzyme solution,

and Darbufelone at various concentrations. Include a control with no inhibitor.

Incubation: Incubate the mixture for a short period (e.g., 10 minutes) at 25°C.

Reaction Initiation: Add the substrate solution to initiate the reaction.
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Measurement: Monitor the change in absorbance at 234 nm, which corresponds to the

formation of the conjugated diene product.

Data Analysis: Calculate the initial reaction rates and determine the percent inhibition for

each Darbufelone concentration to calculate the IC₅₀ value.

Cell Viability (MTT) Assay
This assay assesses the effect of Darbufelone on the proliferation of cancer cell lines.

Cell Seeding: Seed cancer cells (e.g., A549, H520, H460) in a 96-well plate at a suitable

density and allow them to attach overnight.

Treatment: Replace the medium with fresh medium containing various concentrations of

Darbufelone (e.g., 5-60 µM). Include untreated control wells.

Incubation: Incubate the cells for a specified period (e.g., 72 hours).

MTT Addition: Add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan

crystals.

Measurement: Measure the absorbance at 595 nm using a multi-well spectrophotometer.

Data Analysis: Calculate the percentage of cell growth inhibition relative to the untreated

control and determine the IC₅₀ value.

In Vivo Tumor Growth Inhibition Study
This protocol describes a general procedure for evaluating the anti-tumor efficacy of

Darbufelone in a mouse model.

Animal Model: Use an appropriate mouse strain (e.g., C57Bl/6) and implant tumor cells (e.g.,

Lewis Lung Carcinoma) subcutaneously.

Grouping and Treatment: Once tumors are established, randomly divide the mice into control

and treatment groups. Administer Darbufelone orally (e.g., by gavage) daily at different
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doses (e.g., 20, 40, 80 mg/kg/day). The control group receives the vehicle.

Monitoring: Monitor tumor growth by measuring tumor volume with calipers at regular

intervals. Also, monitor the body weight and general health of the mice.

Endpoint: At the end of the study, euthanize the mice, excise the tumors, and weigh them.

Data Analysis: Compare the tumor volumes and weights between the treatment and control

groups to determine the efficacy of Darbufelone.

Conclusion
Darbufelone is a well-characterized dual inhibitor of COX-2 and 5-LOX with demonstrated anti-

inflammatory and anti-neoplastic properties. Its selective action on COX-2 and its ability to

induce apoptosis in cancer cells make it a compound of significant interest for further research

and potential therapeutic development. The detailed synthesis, chemical properties, and

experimental protocols provided in this guide serve as a valuable resource for scientists and

researchers in the fields of medicinal chemistry, pharmacology, and oncology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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